molecular formula C11H15ClN4O2S2 B2819395 5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide CAS No. 2034439-34-2

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2819395
CAS No.: 2034439-34-2
M. Wt: 334.84
InChI Key: NWSTYRZYKWGQMP-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene ring, which is then functionalized with a sulfonamide group. The triazole moiety is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, potentially inhibiting enzymes that require these ions for activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes[3][3].

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide: shares similarities with other sulfonamide-based compounds and triazole-containing molecules.

    Thiophene-2-sulfonamide: Lacks the triazole moiety but retains the sulfonamide group.

    1-(2H-1,2,3-triazol-2-yl)butan-2-yl derivatives: Contain the triazole moiety but differ in the rest of the structure.

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, a sulfonamide group, and a triazole moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2S2/c1-8(2)9(7-16-13-5-6-14-16)15-20(17,18)11-4-3-10(12)19-11/h3-6,8-9,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSTYRZYKWGQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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